molecular formula C11H16ClNO2S B5400656 N-(3-chloro-4-methylphenyl)-1-butanesulfonamide

N-(3-chloro-4-methylphenyl)-1-butanesulfonamide

Cat. No. B5400656
M. Wt: 261.77 g/mol
InChI Key: MGRFAGQRWBXYSW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-butanesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMBS is a sulfonamide derivative that has been synthesized for various applications in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide involves the inhibition of carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body, which can have various physiological effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of carbonic anhydrase by N-(3-chloro-4-methylphenyl)-1-butanesulfonamide can lead to a decrease in the production of aqueous humor in the eye, which can reduce intraocular pressure and prevent the development of glaucoma. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is its potency as a carbonic anhydrase inhibitor. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been shown to be more potent than other sulfonamide derivatives such as acetazolamide and methazolamide. However, one of the limitations of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is its solubility in water, which can make it difficult to use in certain experimental settings. Additionally, N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide. Another area of research is the investigation of the anticonvulsant properties of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide and its potential use in the treatment of epilepsy. Additionally, further research is needed to determine the safety and efficacy of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide in vivo and its potential use in the treatment of other neurological disorders.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a sulfonamide derivative that has been synthesized for various applications in biochemical and physiological studies. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a potent inhibitor of carbonic anhydrase, with potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders. While N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has several advantages as a research tool, further research is needed to determine its safety and efficacy in vivo and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide involves the reaction of 3-chloro-4-methylphenylamine with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol. The purity of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been used in various scientific research applications, including enzyme inhibition studies, protein modification, and drug discovery. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors such as N-(3-chloro-4-methylphenyl)-1-butanesulfonamide have been used in the treatment of glaucoma, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-3-4-7-16(14,15)13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRFAGQRWBXYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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